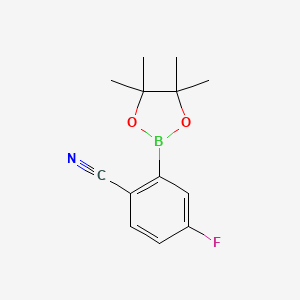

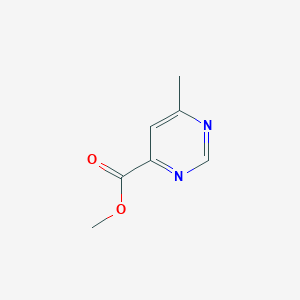

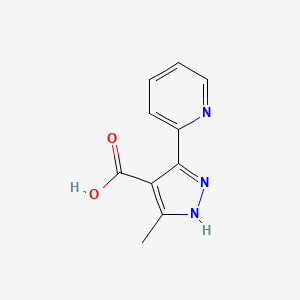

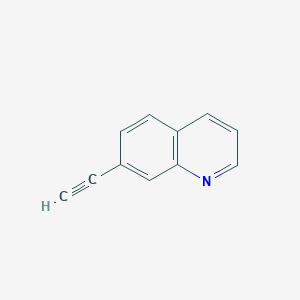

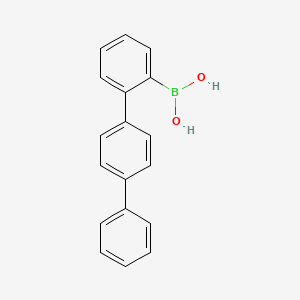

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as MPYPC, is a pyrazole derivative that has been extensively studied for its potential applications in scientific research. MPYPC is a highly versatile compound that exhibits a wide range of biological activities, making it a valuable tool for researchers in various fields.

Scientific Research Applications

Chelating Ligands and Coordination Chemistry

Pyridylpyrazoles are well-known chelating ligands in coordination chemistry. They can form stable complexes with transition metal ions, which find applications in catalysis, materials science, and bioinorganic chemistry .

Antioxidant Activity

The title compound has been tested for its DPPH radical scavenging activity . DPPH (2,2-diphenyl-1-picrylhydrazyl) radicals are involved in aging processes, inflammation, and wound healing. The compound shows significant antioxidant activity, likely due to its ability to donate a hydrogen atom to the DPPH radical .

Biological Activity

Pyrazole derivatives, including pyridylpyrazoles, exhibit diverse biological activities. These include:

Synthetic Applications

Researchers have developed synthetic methods for pyridylpyrazoles. For instance, Chu and coworkers reported a one-pot cascade and metal-free reaction for the synthesis of trisubstituted pyrrolo[1,2-a]pyrazines using 1-phenyl-2-(1H-pyrrol-1-yl)ethanone as a starting material .

Organic Synthesis

The compound’s readily available starting materials and operationally simple synthesis process hold potential for applications in organic synthesis. It can serve as a precursor for other piperidine- and pyridine-containing heterocycles .

properties

IUPAC Name |

5-methyl-3-pyridin-2-yl-1H-pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULLCZZKISFFWNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C2=CC=CC=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-5-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)

![5,7-Diiodo-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B1358373.png)